molecular formula C11H9F3O2 B6319628 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid CAS No. 721-22-2

2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Cat. No. B6319628
CAS RN: 721-22-2
M. Wt: 230.18 g/mol
InChI Key: IBXCFDILOTYDLI-UHFFFAOYSA-N
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Description

“2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is a chemical compound with the CAS Number: 243665-18-1 . It has a molecular weight of 230.19 and its IUPAC name is (1R,2R)-2- (3- (trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid .


Synthesis Analysis

The synthesis of cyclopropane compounds, such as “2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid”, can be achieved through various methods. One such method involves a cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents . Another method involves the Suzuki-Miyaura coupling reaction of potassium cyclopropyltrifluoroborates with aryl chlorides . The Pd-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide is also a viable method .


Molecular Structure Analysis

The molecular structure of “2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid” is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a trifluoromethyl group .


Chemical Reactions Analysis

Cyclopropane compounds, such as “2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in cross-coupling reactions with aryl bromides or triflates in the presence of substoichiometric amounts of zinc bromide . They can also undergo intramolecular nickel-catalyzed cross-electrophile coupling reactions .

Scientific Research Applications

Structural Analysis and Conformation Studies

  • Research has explored the structures and conformations of similar compounds to 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid. For instance, studies on 1-phenyl-2-methylcyclopropene-3-carboxylic acid and cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid have provided insights into their molecular configurations and interactions, which can be valuable for understanding the properties of related cyclopropane derivatives (Korp, Bernal, & Fuchs, 1983).

Synthesis and Transformation of Cyclopropane Derivatives

  • The synthesis of distally fluorinated ketones from tertiary cyclopropanols, easily available from carboxylic esters, demonstrates the versatility of cyclopropane derivatives in chemical synthesis. This method involves cyclopropane ring cleavage and highlights the potential of using similar cyclopropane-based compounds in organic synthesis (Konik et al., 2017).
  • Research on donor-acceptor cyclopropanes, like alkyl 1-alkoxy-2-aroylcyclopropanecarboxylates, shows their potential in constructing various compounds such as alkyl 5-arylfuran-2-carboxylates. These studies reveal the broad applications of cyclopropane derivatives in diverse chemical reactions (Zhu, Xu, & Gong, 2016).

Medicinal Chemistry and Drug Discovery

  • Cyclopropanes, including those related to 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, are significant in medicinal chemistry. They serve as crucial design elements in drug compounds, as evidenced by extensive synthetic studies for the preparation of cyclopropane-containing compounds. Such studies demonstrate the role of cyclopropane derivatives in developing lead-like compounds and fragments for drug discovery (Chawner, 2017).

Biological Activities and Applications

  • Natural products containing cyclopropane moieties, such as 1-aminocyclopropane-1-carboxylic acid and its analogs, exhibit a range of biological activities like antifungal, antimicrobial, antiviral, and antitumoral properties. This indicates the potential biological significance of compounds structurally related to 2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid (Coleman & Hudson, 2016).

properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXCFDILOTYDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Tai - 2018 - d-scholarship.pitt.edu
This thesis describes the synthesis of fluorinated cyclopropane analogues to enhance the metabolic stability of a previously published lead candidate for prostate cancer treatment. A …
Number of citations: 2 d-scholarship.pitt.edu
P Shen - 2019 - search.proquest.com
The work in this dissertation is divided into three chapters. Chapter I describes the development of new norbornene-type mediators to achieve meta-C (sp 2)− H functionalization with a …
Number of citations: 0 search.proquest.com

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